molecular formula C7H13Cl3O2Sn B14265316 2-Methylpropyl 3-(trichlorostannyl)propanoate CAS No. 183174-49-4

2-Methylpropyl 3-(trichlorostannyl)propanoate

Cat. No.: B14265316
CAS No.: 183174-49-4
M. Wt: 354.2 g/mol
InChI Key: TUGZIGCFWXGVFS-UHFFFAOYSA-K
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Description

2-Methylpropyl 3-(trichlorostannyl)propanoate is an organotin compound with a unique structure that combines an ester functional group with a trichlorostannyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3-(trichlorostannyl)propanoate typically involves the esterification of 3-(trichlorostannyl)propanoic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3-(trichlorostannyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.

    Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.

Major Products

    Substitution Reactions: New organotin compounds with different functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

2-Methylpropyl 3-(trichlorostannyl)propanoate has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3-(trichlorostannyl)propanoate involves its interaction with nucleophiles and electrophiles. The trichlorostannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trichlorostannyl)propanoate: Similar structure but with a methyl ester group instead of a 2-methylpropyl group.

    Ethyl 3-(trichlorostannyl)propanoate: Similar structure but with an ethyl ester group.

    Propyl 3-(trichlorostannyl)propanoate: Similar structure but with a propyl ester group.

Uniqueness

2-Methylpropyl 3-(trichlorostannyl)propanoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, such as solubility and boiling point, compared to its analogs.

Properties

CAS No.

183174-49-4

Molecular Formula

C7H13Cl3O2Sn

Molecular Weight

354.2 g/mol

IUPAC Name

2-methylpropyl 3-trichlorostannylpropanoate

InChI

InChI=1S/C7H13O2.3ClH.Sn/c1-4-7(8)9-5-6(2)3;;;;/h6H,1,4-5H2,2-3H3;3*1H;/q;;;;+3/p-3

InChI Key

TUGZIGCFWXGVFS-UHFFFAOYSA-K

Canonical SMILES

CC(C)COC(=O)CC[Sn](Cl)(Cl)Cl

Origin of Product

United States

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